molecular formula C7H6F3N3O B13679851 N-Hydroxy-6-(trifluoromethyl)picolinimidamide

N-Hydroxy-6-(trifluoromethyl)picolinimidamide

Katalognummer: B13679851
Molekulargewicht: 205.14 g/mol
InChI-Schlüssel: CTVUZEATPDVMQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-6-(trifluoromethyl)picolinimidamide is an organic compound with the molecular formula C7H6F3N3O and a molecular weight of 205.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a picolinimidamide core, which includes a hydroxyl group. It is primarily used in research settings and has various applications in chemistry and biology.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-6-(trifluoromethyl)picolinimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted picolinimidamides .

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-6-(trifluoromethyl)picolinimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of N-Hydroxy-6-(trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target molecules, facilitating binding and exerting its effects through inhibition or activation of specific pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Hydroxy-6-(trifluoromethyl)picolinimidamide is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H6F3N3O

Molekulargewicht

205.14 g/mol

IUPAC-Name

N'-hydroxy-6-(trifluoromethyl)pyridine-2-carboximidamide

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-3-1-2-4(12-5)6(11)13-14/h1-3,14H,(H2,11,13)

InChI-Schlüssel

CTVUZEATPDVMQK-UHFFFAOYSA-N

Isomerische SMILES

C1=CC(=NC(=C1)C(F)(F)F)/C(=N/O)/N

Kanonische SMILES

C1=CC(=NC(=C1)C(F)(F)F)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.